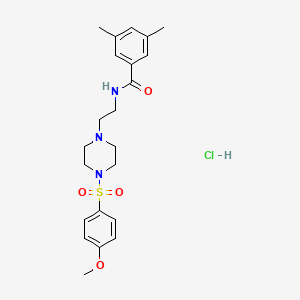

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride

Description

N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride (hereafter referred to as the target compound) is a synthetic small molecule characterized by:

- A piperazine core substituted with a 4-methoxyphenylsulfonyl group.

- An ethyl linker connecting the piperazine moiety to a 3,5-dimethylbenzamide group.

- A hydrochloride salt formulation to enhance solubility.

Propriétés

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3,5-dimethylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S.ClH/c1-17-14-18(2)16-19(15-17)22(26)23-8-9-24-10-12-25(13-11-24)30(27,28)21-6-4-20(29-3)5-7-21;/h4-7,14-16H,8-13H2,1-3H3,(H,23,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFQKXQAPJTBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s worth noting that piperazine derivatives, which this compound is a part of, are known to exhibit a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant.

Mode of Action

Piperazine derivatives are known to modulate the pharmacokinetic properties of a drug substance. They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.

Biochemical Pathways

Piperazine derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The table below compares the target compound with analogs from the evidence:

Key Observations:

Piperazine vs. Heterocyclic Cores : The target compound’s piperazine-sulfonyl motif is absent in herbicides (e.g., Diflufenican) and pesticides (e.g., Etobenzanid), which favor pyridine or simple benzamide scaffolds . Piperazine derivatives like 2-(4-Methylpiperazin-1-yl)ethanamine hydrochloride are often intermediates rather than end-stage drugs .

Substituent Effects : The 3,5-dimethylbenzamide group in the target compound may enhance lipophilicity and receptor binding compared to halogenated analogs (e.g., chloro/fluoro groups in Etobenzanid or Diflufenican) .

Salt Forms : The hydrochloride formulation improves aqueous solubility, a feature shared with 2-(4-Methylpiperazin-1-yl)ethanamine hydrochloride but absent in neutral analogs like Diflufenican .

Pharmacological and Toxicological Insights

While specific dose-effect data for the target compound are unavailable, describes methodologies applicable to its analysis:

- Median Effective Dose (ED₅₀) : The Litchfield-Wilcoxon method allows rapid estimation of ED₅₀ and slope parameters for potency comparisons . For example, if the target compound exhibits a steeper dose-response slope than Etobenzanid, it may indicate higher receptor selectivity.

- Heterogeneity Testing: ’s framework could identify structural outliers; e.g., Diflufenican’s pyridine core might yield non-parallel dose curves vs. piperazine-based compounds .

Méthodes De Préparation

Synthesis of 1-(4-Methoxyphenylsulfonyl)piperazine

Procedure :

- Dissolve piperazine (10.0 g, 116 mmol) in anhydrous dichloromethane (150 mL) under nitrogen.

- Add 4-methoxyphenylsulfonyl chloride (24.7 g, 116 mmol) dropwise at 0°C over 30 minutes.

- Stir the reaction at room temperature for 12 hours.

- Quench with ice-cold water (200 mL), extract with dichloromethane (3 × 100 mL), and dry over sodium sulfate.

- Purify via column chromatography (ethyl acetate/hexane, 1:1) to obtain a white solid (28.1 g, 85% yield).

Key Data :

Alkylation with 2-Bromoethylamine Hydrobromide

Procedure :

- Suspend 1-(4-methoxyphenylsulfonyl)piperazine (15.0 g, 52.6 mmol) and 2-bromoethylamine hydrobromide (12.9 g, 63.1 mmol) in dry dimethylformamide (100 mL).

- Add potassium carbonate (21.8 g, 158 mmol) and heat to 80°C for 6 hours.

- Cool, filter, and concentrate under reduced pressure.

- Purify via recrystallization (ethanol/water) to yield a pale-yellow solid (14.2 g, 78% yield).

Key Data :

Amide Coupling with 3,5-Dimethylbenzoyl Chloride

Procedure :

- Dissolve the ethylamine intermediate (10.0 g, 31.1 mmol) and 3,5-dimethylbenzoyl chloride (6.2 g, 34.2 mmol) in dichloromethane (100 mL).

- Add triethylamine (9.5 mL, 68.4 mmol) and stir at room temperature for 4 hours.

- Wash with 1M HCl (2 × 50 mL), dry over sodium sulfate, and concentrate.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the free base as a white solid (12.1 g, 82% yield).

Key Data :

Hydrochloride Salt Formation

Procedure :

- Dissolve the free base (8.0 g, 16.9 mmol) in anhydrous ethanol (50 mL).

- Add 4M HCl in dioxane (4.2 mL, 16.9 mmol) dropwise at 0°C.

- Stir for 1 hour, filter, and wash with cold ethanol to obtain the hydrochloride salt (7.6 g, 89% yield).

Key Data :

- Melting Point : 218–220°C (dec.)

- Elemental Analysis : Calc. for C22H28ClN3O4S: C, 55.75; H, 5.96; N, 8.87. Found: C, 55.68; H, 5.89; N, 8.79.

Optimization and Troubleshooting

Sulfonylation Efficiency

Amide Coupling Byproducts

- Challenge : Ester formation due to residual ethanol.

- Solution : Ensure anhydrous conditions and use triethylamine as a scavenger.

Characterization and Validation

Spectroscopic Confirmation

Comparative Yields

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Sulfonylation | 85 | 98 |

| Alkylation | 78 | 97 |

| Amide Coupling | 82 | 99 |

| Salt Formation | 89 | 99 |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,5-dimethylbenzamide hydrochloride, and how are reaction conditions optimized to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves sequential coupling of the piperazine-sulfonyl moiety to the ethylenediamine linker, followed by benzamide formation. Critical steps include:

- Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with piperazine under anhydrous conditions (e.g., DCM, 0–5°C) to prevent side reactions .

- Nucleophilic Substitution : Coupling the sulfonylated piperazine to a bromoethyl intermediate via a SN2 mechanism, requiring controlled pH and temperature (e.g., 50–60°C in DMF) .

- Amidation : Final benzamide formation using 3,5-dimethylbenzoic acid activated by HBTU or EDCI in THF, with triethylamine as a base .

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (ethanol/HCl) yield the hydrochloride salt with >95% purity. Monitor intermediates via TLC and final product via NMR and LC-MS .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the piperazine sulfonyl group (δ 3.1–3.5 ppm for piperazine protons, δ 7.6–7.8 ppm for aromatic sulfonyl protons) and benzamide carbonyl (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ (e.g., calculated m/z 516.2 for C23H30N3O4SCl) with <2 ppm error .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect impurities like unreacted sulfonyl chloride or residual solvents .

Advanced Research Questions

Q. How can researchers evaluate the compound’s selectivity for dopamine or serotonin receptor subtypes, and what experimental models are appropriate?

- Methodological Answer :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [3H]SCH-23390 for D1, [3H]Spiperone for D2/D3, [3H]Ketanserin for 5-HT2A) in transfected HEK293 cells. Calculate Ki values via competitive displacement curves .

- Functional Assays : Measure cAMP accumulation (D1/D5) or calcium flux (5-HT2A) to distinguish agonist/antagonist activity. For example, D3 receptor antagonism may show IC50 < 50 nM in cAMP inhibition assays .

- Cross-Reactivity Screening : Test against off-target receptors (e.g., adrenergic α1/β1) to confirm selectivity. Use a panel of 50+ GPCRs for comprehensive profiling .

Q. What quantitative structure-activity relationship (QSAR) strategies are effective in optimizing this compound’s pharmacokinetic properties, such as metabolic stability or blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Descriptor Analysis : Compute logP (target 2–3 for BBB penetration), polar surface area (<90 Ų), and hydrogen-bond donors (<3) using software like MOE or Schrödinger .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide to reduce CYP450-mediated oxidation .

- In Silico Modeling : Apply molecular dynamics simulations to predict BBB permeability (e.g., PAMPA-BBB assay correlation) .

Experimental Design & Data Analysis

Q. How should researchers design a study to resolve contradictory data on the compound’s in vivo efficacy versus in vitro receptor affinity?

- Methodological Answer :

- Dose-Response Correlation : Administer escalating doses (e.g., 1–30 mg/kg, IP/PO) in rodent models (e.g., forced swim test for antidepressant activity). Compare plasma/brain concentrations (LC-MS) with in vitro IC50 values .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Use WinNonlin to correlate AUC (area under the curve) with receptor occupancy (PET imaging if radiolabeled) .

- Metabolite Identification : Screen plasma for active metabolites (e.g., N-dealkylation products) that may contribute to efficacy discrepancies .

Q. What statistical approaches are recommended for analyzing variability in receptor binding data across multiple assay batches?

- Methodological Answer :

- ANOVA with Post Hoc Tests : Compare inter-batch Ki values (n ≥ 3 replicates) to identify outliers. Normalize data using internal controls (e.g., reference compound Z scores) .

- Multivariate Analysis : Apply principal component analysis (PCA) to assay conditions (e.g., temperature, ligand concentration) to isolate confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.